molecular formula C18H36N4O11 B10765746 Kanamycin A (sulfate)

Kanamycin A (sulfate)

Cat. No.: B10765746
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-MMBTZOPTSA-N
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Description

Molecular Composition and Formula Identification

Kanamycin A sulfate is a sulfate salt derivative of kanamycin A, a naturally occurring aminoglycoside produced by Streptomyces kanamyceticus. Its molecular formula is C₁₈H₃₈N₄O₁₅S , with an average molecular weight of 582.577 g/mol (monoisotopic: 582.2054 g/mol). The sulfate moiety (SO₄²⁻) is ionically bound to the kanamycin A base, which consists of a cyclohexane core linked to two glycosidically attached deoxyaminosugar units.

In contrast, the acid sulfate form (kanamycin disulfate) has the formula C₁₈H₄₀N₄O₁₉S₂ and a molecular weight of 680.66 g/mol , reflecting the addition of a second sulfate group. The IUPAC name for kanamycin A sulfate is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-3-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}oxane-3,4,5-triol; sulfuric acid, emphasizing its stereochemical complexity.

Table 1: Molecular Comparison of Kanamycin A Sulfate and Acid Sulfate

Property Kanamycin A Sulfate Kanamycin Acid Sulfate
Molecular Formula C₁₈H₃₈N₄O₁₅S C₁₈H₄₀N₄O₁₉S₂
Molecular Weight (g/mol) 582.577 680.66
Sulfate Groups 1 2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36N4O11

Molecular Weight

484.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?/m1/s1

InChI Key

SBUJHOSQTJFQJX-MMBTZOPTSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Origin of Product

United States

Preparation Methods

Strain Selection and Genetic Modification

Streptomyces kanamyceticus remains the primary organism for Kanamycin A production. Wild-type strains naturally produce a mixture of Kanamycin A, B, and C, with A constituting ~80% of the total output. To enhance yield and purity, mutagenesis and genetic engineering strategies have been employed. For instance, UV- and NTG-induced mutants such as S. kanamyceticus UUNNK1 demonstrated a 14-fold increase in Kanamycin A production (200 µg/mL) compared to the parent strain. Disruption of the kanJ gene in S. kanamyceticus led to exclusive accumulation of Kanamycin B (3,268 ± 255 µg/mL), while overexpression of kanJ and kanK—encoding the dioxygenase and reductase responsible for converting Kanamycin B to A—reduced B content by 54%.

Table 1: Strain Performance in Kanamycin A Production

StrainKanamycin A Yield (µg/mL)Kanamycin B Reduction (%)Reference
Wild-type (K1)14
UUNNK1 (mutant)200
kanJ-overexpression27554
kanJ-disruption0+3,268 (B accumulated)

Fermentation Medium and Conditions

Optimal fermentation requires a carbon-rich medium with starch (15–25 g/L) as the primary carbon source and soybean meal (30 g/L) or soytone (8–12 g/L) as nitrogen sources. Key parameters include:

  • pH : Maintained at 8.0–8.6 to favor antibiotic synthesis.

  • Temperature : 30°C for maximal mycelial growth and Kanamycin A production.

  • Aeration : 1.3 vvm (volume per volume per minute) and agitation at 300 rpm in 5-L fermenters, yielding 350 µg/mL.

  • Duration : 3–7 days, with peak production occurring at 72–96 hours.

Extraction and Purification Techniques

Primary Extraction

Post-fermentation broth is acidified to pH 1.0–2.0 using sulfuric or hydrochloric acid, facilitating precipitation of impurities. Ethanol (80% v/v) is added at three times the acid volume to precipitate Kanamycin sulfate, achieving a milky-white solution. Nitrogen purging during extraction minimizes oxidation, preserving antibiotic potency.

Chromatographic Purification

Cation-exchange chromatography is employed to isolate Kanamycin A from B and C. A study utilizing a Lichrocarp C18 column with a mobile phase of potassium phosphate buffer (pH 7.5), acetonitrile, and methanol (40:45:15) achieved 99.2% purity for Kanamycin A.

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Kanamycin B Residue (%)Reference
Ethanol precipitation85–908–12
Cation-exchange95–981–3
HPLC refinement99.2<0.5

Formulation and Stability Enhancements

Sterile Injection Preparation

Kanamycin A sulfate injections are prepared under nitrogen to prevent oxidative degradation. A patented method involves:

  • Dissolving sodium bisulfite (20–40% w/v) in nitrogen-purged water.

  • Adding Kanamycin sulfate and adjusting pH to 5.0–7.0 with 6 M sulfuric acid.

  • Incorporating sodium citrate (0.5–1.0% w/v) as a stabilizer.

  • Terminal sterilization at 121°C for 15 minutes.
    This protocol reduces oxidation by 70% compared to traditional methods.

Lyophilized Powder Stability

Lyophilized formulations stored at 2–8°C retain 95% potency for 24 months, whereas liquid formulations degrade by 20% within 6 months due to hydrolysis.

Quality Control and Analytical Assurance

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index detection is the gold standard for quantifying Kanamycin A. A retention time of 8.2 minutes distinguishes it from Kanamycin B (9.5 minutes) and C (10.8 minutes).

Microbiological Assay

Staphylococcus aureus ATCC 6538P is used in agar diffusion assays, with a detection limit of 0.5 µg/mL.

Table 3: Analytical Method Comparison

MethodSensitivity (µg/mL)Specificity (%)Turnaround Time
HPLC0.199.545 min
Microbiological0.59524 hr

Industrial-Scale Process Integration

Modern production integrates strain engineering, fed-batch fermentation, and continuous chromatography. A case study reported a 22% cost reduction and 40% yield increase using real-time pH and dissolved oxygen monitoring .

Chemical Reactions Analysis

Types of Reactions: Kanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the antibiotic for enhanced activity or reduced toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. For example, acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid results in the formation of amikacin, a derivative with enhanced activity against resistant bacterial strains .

Scientific Research Applications

Treatment of Infections

Kanamycin A is extensively used to treat infections caused by susceptible bacteria. Its efficacy has been demonstrated in various clinical settings:

  • Gonorrheal Urethritis : A study showed that a single parenteral dose of 2 grams of kanamycin sulfate successfully cured 93% of men with acute gonorrheal urethritis, highlighting its effectiveness in treating this condition without significant side effects .
  • Hepatic Encephalopathy : Kanamycin sulfate has been used to manage hepatic encephalopathy in patients with cirrhosis. A study indicated that switching from kanamycin sulfate to rifaximin led to significant reductions in blood ammonia levels, suggesting kanamycin's role in managing hyperammonemia .

Pediatric Use

Kanamycin sulfate has been evaluated as a therapeutic agent for infants and children, with studies analyzing its safety and efficacy over two years involving 140 cases .

Selective Agent in Cell Culture

Kanamycin A is commonly employed as a selective agent in microbiological research:

  • Transformation Selection : It is used to select transformed bacteria, fungi, and plant cells that carry kanamycin-resistance genes. This application is crucial in genetic engineering and molecular biology .
  • Isolation Media : Kanamycin sulfate is incorporated into various culture media, such as Kanamycin Esculin Azide Agar, for the isolation of specific bacterial groups .

Antimicrobial Spectrum

Kanamycin demonstrates activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as mycoplasmas. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, leading to faulty protein production .

Carbon Dots Synthesis

Recent research has explored the synthesis of carbon dots from kanamycin sulfate (CDs-Kan). These carbon dots exhibit antibacterial properties and can be used for bioimaging and biosensing applications:

  • Antibacterial Activity : CDs-Kan retained the antibacterial properties of kanamycin while presenting good biocompatibility and non-toxic characteristics .
  • Fluorescent Probes : They have been successfully utilized as fluorescent probes for sensitive detection of environmental contaminants like chromium (Cr6+) .

Cancer Research

Kanamycin has been investigated in cancer research settings:

  • Colorectal Cancer Models : In experimental models, kanamycin was shown to suppress the growth of colorectal cancer cells post-induction of colitis, providing insights into potential chemotherapeutic applications .

Summary Table of Applications

Application AreaDescription
Therapeutic UseTreatment of infections (e.g., gonorrhea, hepatic encephalopathy)
Pediatric UseEvaluated for safety and efficacy in infants and children
Microbiological SelectionUsed as a selective agent for transformed cells; incorporated into isolation media
Antimicrobial SpectrumEffective against Gram-positive/negative bacteria and mycoplasmas
Innovative ResearchSynthesis of carbon dots for antibacterial activity and environmental sensing; cancer research applications

Mechanism of Action

Kanamycin A exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the alignment of transfer RNA and messenger RNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional proteins are produced, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Kanamycin B Sulfate

  • Structure: Differs from Kanamycin A by a hydroxyl group replacing an amino group at the 2' position of the glucosamine moiety .
  • Potency : Exhibits stronger binding to acidic phospholipids and higher Kcat values, enhancing efficacy against Gram-negative bacteria .
  • Applications: Less commonly used clinically due to higher toxicity but valued in research for studying aminoglycoside resistance mechanisms .

Neomycin Sulfate

  • Structure: Contains four linked amino sugars, enabling broader ribosomal interactions .
  • Efficacy : Superior to Kanamycin in biopolymer formation (e.g., alginate-based wound dressings) due to higher aggregation efficiency .
  • Toxicity : Similar nephrotoxic risks but lower ototoxicity compared to Kanamycin A .

Ribostamycin Sulfate

  • Structure : Lacks the 3'-hydroxyl group present in Kanamycin A, reducing ribosomal binding affinity .
  • Applications : Primarily used in combination therapies; lower antimicrobial potency but favorable binding energy in drug-repurposing studies .

Pharmacological and Toxicological Data

Compound MIC Range (µg/mL) LD50 (Mice, i.p.) Key Toxicity Risks Resistance Mechanisms
Kanamycin A Sulfate 1–50 1450 mg/kg Ototoxicity, Nephrotoxicity Aminoglycoside-modifying enzymes (AMEs)
Kanamycin B Sulfate 0.5–30 1200 mg/kg Nephrotoxicity Enhanced AME phosphorylation
Neomycin Sulfate 0.1–10 1600 mg/kg Nephrotoxicity 16S rRNA methylation
Ribostamycin Sulfate 10–100 1800 mg/kg Moderate ototoxicity Reduced ribosomal affinity

Data compiled from

Detection and Analytical Methods

Method Sensitivity (LOD) Selectivity (Rs) Applications
TLC-Bioautography 0.70 µg 3.47 Pharmaceutical QC, potency assays
Metasurface Sensing 1 pg/L N/A Ultrasensitive antibiotic monitoring
HPLC-MS 0.1 µg/mL >2.0 Multi-residue analysis in tissues
  • TLC-Bioautography : Validated for Kanamycin sulfate in injections, with linearity (100–350 µg/mL) and recovery rates >101% .
  • Metasurface Sensing : Detects Kanamycin sulfate at concentrations 10<sup>10</sup>-fold lower than traditional methods by leveraging dielectric properties .

Q & A

Basic: What are the standard analytical methods for quantifying Kanamycin A (sulfate) in pharmaceutical formulations?

Kanamycin sulfate is routinely quantified using high-performance liquid chromatography (HPLC) with optimized parameters. For example:

  • HPLC-UV methods employ a Phenomenex C18 column with a mobile phase of 0.1 M sodium tetraborate (pH 9.0) and water (25:75 v/v), supplemented with 0.5 g/L sodium octanesulfonate, achieving retention times of ~4.08 minutes for Kanamycin .
  • HPLC-ELSD (evaporative light scattering detection) and HPLC-NQAD (nano quantity analyte detector) methods use an Agilent SB C18 column with trifluoroacetic acid-methanol (80:20 v/v), demonstrating linearity (195.2–1952 ng range) and sensitivity (detection limit: 19.4 ng) .
  • USP monographs specify validated HPLC methods with pulsed electrochemical detection, ensuring compliance with pharmacopeial standards .

Advanced: How can researchers optimize HPLC methods for Kanamycin sulfate analysis using experimental design approaches?

Formulation by Design (FbD) principles are critical for method optimization. Key steps include:

  • Variable Screening : Use factorial designs to assess factors like pH (3.2–7.4), mobile phase composition, and flow rate (e.g., 1 mL/min) to minimize retention time and maximize resolution .
  • Response Surface Methodology : Model interactions between variables (e.g., sodium octanesulfonate concentration) to predict optimal peak asymmetry and resolution .
  • Validation : Ensure linearity (R² > 0.999), precision (RSD < 2%), and recovery (>99%) per FDA guidelines .

Basic: What safety precautions are necessary when handling Kanamycin A (sulfate) in laboratory settings?

  • Hazard Mitigation : Kanamycin sulfate is harmful if swallowed (H302) and may impair fertility (H360). Use gloves, lab coats, and eye protection to avoid exposure .
  • Storage : Store in a locked, dry environment away from incompatible substances .
  • Waste Disposal : Follow local regulations for disposal, as Kanamycin is classified as acute toxicity Category 4 .

Advanced: How do nanoparticle delivery systems affect the pharmacokinetic profile of Kanamycin sulfate in vivo?

PLGA-based nanoparticles enhance bioavailability and sustained release:

  • Encapsulation Efficiency : ~74% using emulsification methods with optimized PLGA-emulsifier blends .
  • In Vitro Release : Zero-order kinetics with ~95% release over 12 days in PBS (pH 7.4) .
  • In Vivo Performance : Nanoparticles show prolonged plasma concentration (detectable up to 24 hours post-injection) compared to free Kanamycin, which peaks at 0.25 hours .

Advanced: What strategies resolve discrepancies in Kanamycin sulfate quantification between colorimetric and chromatographic methods?

  • Method Comparison : Colorimetry (Table 11) may overestimate due to interference from excipients, whereas HPLC (Table 2) offers specificity. Cross-validate using spiked recovery studies and statistical analysis (e.g., paired t-tests) .

  • Sample Preparation : Remove interferents via solid-phase extraction or derivatization before colorimetric assays .

Advanced: How can proton NMR spectroscopy quantify Kanamycin A and B sulfate mixtures without separation?

  • Peak Integration : Use anomeric proton signals at 5.65 ppm (Kanamycin A) and 6.28 ppm (Kanamycin B), normalized against the 5.25 ppm signal (common to both). Calculate relative ratios (A5.65/A5.25 and A6.28/A5.25) for quantification .

Advanced: What are the implications of formulation excipients on the stability and impurity profile of Kanamycin sulfate injections?

  • Excipient Interactions : Citrate buffers may accelerate degradation under heat sterilization, increasing impurities like deoxystreptamine derivatives .
  • Impurity Profiling : Use HPLC-ELSD to monitor degradation products (e.g., kanamycin B) and ensure compliance with USP limits (<2% total impurities) .

Advanced: How do structural modifications at the 2′-position of Kanamycin A enhance its pharmacological properties?

  • Synthetic Strategies : Regioselective allylation at the 2′-OH group improves resistance to aminoglycoside-modifying enzymes. Silver oxide promotes selective modification, yielding derivatives with enhanced antibacterial activity .
  • Bioassay Validation : Modified analogs are tested against resistant bacterial strains to confirm retained or improved efficacy .

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